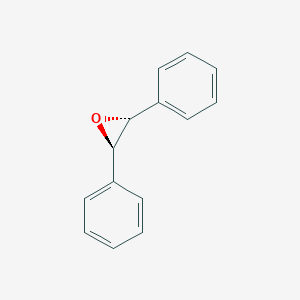

cis-Stilbene oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3-diphenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCJQKUWGAZPFX-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Aldrich MSDS], Solid | |

| Record name | trans-Stilbene oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9573 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cis-stilbene oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1689-71-0, 1439-07-2 | |

| Record name | cis-Stilbene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Stilbene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-α,α-epoxydibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STILBENE OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIX80CN6Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

cis-Stilbene Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and reactivity of cis-stilbene (B147466) oxide. The information is curated for professionals in research and development, with a focus on delivering precise, data-driven insights.

Core Chemical and Physical Properties

cis-Stilbene oxide is an epoxide and a derivative of stilbene (B7821643).[1] It is a solid at room temperature and is considered a hydrophobic molecule, being practically insoluble in water.[2] The compound is stable under recommended storage conditions but may be sensitive to air; storage under nitrogen is advised.[3][4] It is incompatible with strong acids, bases, and oxidizing agents.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O | [1][3][5] |

| Molecular Weight | 196.24 g/mol | [1][3][6] |

| CAS Number | 1689-71-0 | [2][3][6] |

| Appearance | Solid | [1][2][7] |

| Melting Point | 38-40 °C | [2][3][5][8] |

| Boiling Point | 126-132 °C at 4 Torr | [2][3][5][8] |

| Density | ~1.136 g/cm³ (Predicted) | [2][3][5][8] |

| Flash Point | >110 °C (>230 °F) | [3][5][9] |

| Solubility | Practically insoluble in water. Soluble in organic solvents. | [10] |

| Storage Temperature | 2-8°C | [2][3][6] |

| Stability | Stable, but may be air sensitive.[3][4] Incompatible with acids, bases, and oxidizing agents.[3][4][7] | [3][4][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various techniques are summarized below.

| Spectroscopic Data | Description | Source(s) |

| ¹H NMR | Signals observed at δ 7.24–7.11 (m, 10H) and 4.37 (s, 2H). | [11] |

| ¹³C NMR | Spectral data is available for detailed structural analysis. | [1] |

| Mass Spectrometry | Exact Mass: 196.088815 Da. | [1][2] |

| Infrared (IR) | IR spectra are available for identifying functional groups. | [1] |

Experimental Protocols

3.1. Synthesis of this compound via Epoxidation of cis-Stilbene

A common method for synthesizing this compound is the epoxidation of its corresponding alkene, cis-stilbene. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are frequently used oxidizing agents for this transformation.

Methodology:

-

Dissolution: Dissolve cis-stilbene in a suitable aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Reagent Addition: Slowly add a solution of the epoxidizing agent (e.g., m-CPBA) in the same solvent to the stirred solution of cis-stilbene. The addition should be dropwise to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material (cis-stilbene) is consumed.

-

Workup:

-

Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to neutralize any excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproducts.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

3.2. Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or methanol, to yield the pure product.

Reactivity and Chemical Behavior

The primary site of reactivity in this compound is the strained three-membered epoxide ring.[5] This ring can undergo nucleophilic ring-opening reactions under both acidic and basic conditions.[5]

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This typically results in trans-addition of the nucleophile.

-

Base-Catalyzed Ring Opening: Strong nucleophiles can directly attack one of the carbon atoms of the epoxide ring, leading to its opening.

The lithiation of this compound has been shown to occur at the benzylic position.[12] Due to its structural similarity to other biologically active stilbene derivatives, it holds potential for investigations into various biological activities.[13]

Visualizations

Caption: Synthesis of this compound from cis-Stilbene.

Caption: General Ring-Opening Reaction of this compound.

Caption: Workflow for Synthesis and Purification.

Safety and Handling

When handling this compound, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[5] Operations should be conducted in a well-ventilated area to avoid inhalation of any vapors.[5] In case of skin contact, the affected area should be rinsed immediately with water.[5] As it is a flammable liquid, it should be kept away from heat sources and open flames.[5]

References

- 1. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|1689-71-0|lookchem [lookchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound | 1689-71-0 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. cis-スチルベンオキシド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound, 1689-71-0 [thegoodscentscompany.com]

- 10. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 标题:Lithiation and Reactions of Stilbene Oxides: Synthetic Utility【化源网】 [chemsrc.com]

- 13. Buy this compound | 1689-71-0 [smolecule.com]

An In-depth Technical Guide to the Molecular Structure of cis-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Stilbene (B147466) oxide, with the systematic IUPAC name (2R,3S)-2,3-diphenyloxirane, is a crucial molecule in stereochemistry and a valuable building block in organic synthesis.[1] Its strained three-membered oxirane ring and the cis-arrangement of its bulky phenyl substituents dictate its unique reactivity and stereochemical properties. This technical guide provides a comprehensive overview of the molecular structure of cis-stilbene oxide, including its stereochemistry, bond parameters, and spectroscopic signature. It also details experimental protocols for its synthesis and characterization, and outlines its primary metabolic fate, offering valuable insights for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a solid at room temperature with a melting point of 38-40 °C. The molecule is characterized by a central three-membered epoxide ring to which two phenyl groups are attached on the same side (cis configuration). This arrangement leads to significant steric hindrance, influencing the molecule's conformation and reactivity.

Stereochemistry

The cis configuration of the phenyl groups results in a meso compound, meaning it is achiral overall despite having two stereocenters. The IUPAC name (2R,3S)-2,3-diphenyloxirane precisely defines this stereochemistry.[1][2]

Molecular Geometry

While a definitive, publicly available crystal structure with detailed bond lengths and angles for this compound is not readily found in the searched literature, the geometry can be inferred from related structures and spectroscopic data. The oxirane ring is nearly planar, and the phenyl groups are positioned on the same side of this ring. Due to steric repulsion between the phenyl groups, they are expected to be twisted out of the plane of the epoxide ring.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O | [1][3] |

| Molecular Weight | 196.24 g/mol | [1][3] |

| CAS Number | 1689-71-0 | [1] |

| Appearance | Solid | [4] |

| Melting Point | 38-40 °C | |

| IUPAC Name | (2R,3S)-2,3-diphenyloxirane | [1][2] |

Experimental Protocols

Synthesis of this compound via Epoxidation of cis-Stilbene

A common and stereospecific method for the synthesis of this compound is the epoxidation of cis-stilbene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5] The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene.

Materials:

-

cis-Stilbene

-

meta-Chloroperoxybenzoic acid (m-CPBA, purified to remove m-chlorobenzoic acid)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate (B1220275) solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-stilbene in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: In a separate flask, dissolve a slight molar excess (e.g., 1.1 equivalents) of purified m-CPBA in dichloromethane. Add this solution dropwise to the stirred solution of cis-stilbene over a period of 30-60 minutes, maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction exotherm and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the cis-stilbene is consumed.

-

Workup:

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess peroxy acid.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Typical parameters for ¹H NMR include 16 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-5 seconds.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).

Expected ¹H and ¹³C NMR Data in CDCl₃:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ¹H | ~7.24 - 7.11 | m | 10H | Aromatic protons | [6] |

| ~4.37 | s | 2H | Epoxide protons (H-C-O) | [6] | |

| ¹³C | ~137.8 | Aromatic C (ipso) | [6] | ||

| ~129.1 | Aromatic C | [6] | |||

| ~128.1 | Aromatic C | [6] | |||

| ~127.0 | Aromatic C | [6] | |||

| ~63.0 (estimated) | Epoxide C |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions.

Metabolic Pathways

In biological systems, this compound undergoes metabolic transformations primarily in the liver. The main pathways involve enzymatic ring-opening of the epoxide and reduction.

-

Hydrolysis: Epoxide hydrolases catalyze the addition of water to the epoxide ring, resulting in the formation of the corresponding diol, (1R,2S)-1,2-diphenyl-1,2-ethanediol.

-

Reduction: Intestinal microflora can reduce this compound back to cis-stilbene.

Metabolic Fate of this compound

Caption: A simplified diagram of the major metabolic pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and metabolic fate of this compound. The provided experimental protocols offer a practical basis for its preparation and characterization, which is essential for its application in synthetic and medicinal chemistry. A deeper understanding of its stereochemistry and reactivity is crucial for the design and development of novel therapeutics and chemical entities. Further research to definitively determine the crystal structure of this compound would provide invaluable quantitative data to complement the information presented here.

References

The Stereochemistry of cis-Stilbene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Stilbene (B147466) oxide, a meso-epoxide, serves as a pivotal intermediate in stereoselective synthesis and a valuable probe for elucidating reaction mechanisms. Its stereochemistry is central to its reactivity and the stereochemical outcome of its subsequent transformations. This technical guide provides an in-depth exploration of the stereochemistry of cis-stilbene oxide, covering its synthesis via the epoxidation of cis-stilbene, the factors governing the diastereoselectivity of this reaction, and the stereospecificity of its ring-opening reactions. Detailed experimental protocols for key transformations and comprehensive tables of quantitative data are presented to facilitate practical application and further research. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz to provide clear, logical representations of the underlying chemical principles.

Introduction

Stilbene (B7821643) oxides, existing as cis and trans diastereomers, are important chiral building blocks in organic synthesis. The cis-isomer, formally named (2R,3S)-2,3-diphenyloxirane, is a meso compound, meaning it is achiral despite possessing two stereocenters due to an internal plane of symmetry.[1][2] This inherent symmetry makes it an excellent substrate for asymmetric ring-opening reactions, leading to the formation of enantioenriched 1,2-disubstituted ethanes, which are common structural motifs in pharmaceuticals and natural products.

The primary route to this compound is the epoxidation of cis-stilbene. The stereochemical course of this reaction is highly dependent on the chosen oxidant and catalyst, and can proceed through different mechanistic pathways, influencing the ratio of cis- to trans-stilbene (B89595) oxide produced. Understanding and controlling these factors is crucial for the selective synthesis of the desired meso-epoxide.

This guide will delve into the critical aspects of the stereochemistry of this compound, providing researchers and drug development professionals with a comprehensive resource on its synthesis, characterization, and stereospecific reactions.

Synthesis of this compound via Epoxidation of cis-Stilbene

The epoxidation of cis-stilbene is a widely studied reaction, with the stereochemical outcome being a key point of investigation. The reaction can be broadly categorized into stereospecific and non-stereospecific methods.

Stereospecific Epoxidation

Stereospecific epoxidation of cis-stilbene ideally yields exclusively this compound. This is typically achieved through concerted mechanisms where the oxygen atom is delivered to the same face of the double bond.

2.1.1. Peroxy Acid Epoxidation

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for the epoxidation of alkenes. The reaction is generally stereospecific, proceeding through a concerted "butterfly" transition state.[3][4][5] For cis-stilbene, this results in the formation of this compound.

Caption: Mechanism of stereospecific epoxidation of cis-stilbene.

Experimental Protocol 1: Epoxidation of cis-Stilbene with m-CPBA

-

Dissolution: Dissolve cis-stilbene (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of m-CPBA (1.1 equivalents) in CH2Cl2 dropwise to the stirred solution of cis-stilbene over a period of 30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction: Separate the organic layer and extract the aqueous layer with CH2Cl2. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.[6]

Non-Stereospecific and Catalytic Epoxidation

In many catalytic systems, particularly those involving transition metals, the epoxidation of cis-stilbene can lead to a mixture of cis- and trans-stilbene oxides. This loss of stereospecificity often arises from a stepwise mechanism involving a radical intermediate that allows for rotation around the former carbon-carbon double bond before ring closure.[7][8]

2.2.1. Manganese(III)-Salen Catalyzed Epoxidation (Jacobsen-Katsuki Epoxidation)

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized cis-olefins.[9][10][11] However, with substrates like cis-stilbene, the reaction can exhibit variable diastereoselectivity, producing both cis- and trans-epoxides. The ratio of these isomers is highly sensitive to the reaction conditions, including the nature of the oxygen donor and the counter-ion of the manganese catalyst.[8]

Caption: Pathways in Mn(salen)-catalyzed epoxidation of cis-stilbene.

Data Presentation 1: Diastereoselectivity in the Mn(III)(salen)-Catalyzed Epoxidation of cis-Stilbene

The following table summarizes the influence of the oxygen donor and the catalyst's counter-ion on the cis/trans ratio of stilbene oxide products.

| Catalyst | Oxygen Donor | Solvent | cis:trans Ratio | Reference |

| Mn(salen)Cl | PhIO | CH2Cl2 | 29:71 | [8] |

| Mn(salen)PF6 | PhIO | CH2Cl2 | 76:24 | [8] |

| Mn(salen)Cl | H2O2 | CH3CN | 92:8 | [8] |

| Mn(salen)PF6 | H2O2 | CH3CN | 85:15 | [8] |

| Mn(salen)Cl | NaOCl | CH2Cl2/H2O | 60:40 | [8] |

| Mn(salen)PF6 | NaOCl | CH2Cl2/H2O | 75:25 | [8] |

Experimental Protocol 2: Jacobsen-Katsuki Epoxidation of cis-Stilbene

-

Catalyst Preparation: In a round-bottom flask, add the chiral Mn(III)-salen complex (e.g., 5 mol%).

-

Reactant Addition: Add a solution of cis-stilbene (1.0 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Oxidant Addition: Add the oxidant (e.g., aqueous NaOCl) slowly with vigorous stirring. The addition of a phase-transfer catalyst may be beneficial.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

-

Work-up: After completion, separate the organic layer. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to separate the cis- and trans-stilbene oxide isomers.

Stereospecific Ring-Opening of this compound

The meso nature of this compound makes it an ideal substrate for asymmetric ring-opening reactions. The attack of a nucleophile on one of the two equivalent benzylic carbons, guided by a chiral catalyst or reagent, can lead to the formation of a single enantiomer of the product. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the attacked stereocenter.

Asymmetric Ring-Opening with Amines

The reaction of this compound with amines in the presence of a chiral catalyst provides a direct route to valuable enantioenriched vicinal amino alcohols.

Caption: Stereospecific ring-opening of this compound.

Data Presentation 2: Catalytic Asymmetric Ring-Opening of this compound with 1-Naphthylamine

The following data illustrates the effectiveness of different homochiral metal-organic frameworks (MOFs) as recyclable heterogeneous catalysts for this transformation.[1]

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-Cu-MOF-1 | 92 | 95 | [1] |

| (R)-Zn-MOF-1 | 95 | 97 | [1] |

| (R)-Cu-MOF-2 | 88 | 90 | [1] |

| (R)-Zn-MOF-2 | 91 | 92 | [1] |

Experimental Protocol 3: Asymmetric Ring-Opening of this compound with an Amine

-

Catalyst Activation (if necessary): In a reaction vessel, activate the chiral catalyst according to the specific literature procedure. For example, a chiral Lewis acid catalyst might be pre-complexed with a ligand.

-

Reactant Addition: To the catalyst, add a solution of this compound (1.0 equivalent) in a suitable solvent.

-

Nucleophile Addition: Add the amine nucleophile (e.g., 1.2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at the specified temperature for the required time. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, quench the reaction (e.g., with water or a buffer solution).

-

Extraction: Extract the product into an appropriate organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the resulting amino alcohol by column chromatography or crystallization.

-

Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or other suitable methods.[7][12]

Characterization of this compound

The unambiguous identification and characterization of this compound and the determination of its purity are crucial. Spectroscopic methods are invaluable for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The two benzylic protons of this compound are chemically and magnetically equivalent due to the molecule's C₂ᵥ symmetry. They appear as a sharp singlet in the ¹H NMR spectrum. This is a key distinguishing feature from trans-stilbene oxide, where the benzylic protons are diastereotopic and typically appear as an AB quartet or two doublets.[2][13][14]

-

¹³C NMR: The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing fewer signals than would be expected for an asymmetric molecule of the same formula.

-

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of this compound (196.24 g/mol ).[2] Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aromatic rings and the oxirane ring, as well as C-O stretching vibrations.

Conclusion

The stereochemistry of this compound is a multifaceted topic with significant implications for stereoselective synthesis. The ability to control the diastereoselectivity of its formation through the epoxidation of cis-stilbene allows for the efficient preparation of this valuable meso-intermediate. Furthermore, the stereospecific nature of its ring-opening reactions, particularly in the presence of chiral catalysts, provides a powerful tool for the asymmetric synthesis of important chiral molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to effectively utilize the unique stereochemical properties of this compound in their work. The provided visualizations of reaction mechanisms aim to foster a deeper understanding of the underlying principles governing these transformations.

References

- 1. Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 10. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 12. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. rsc.org [rsc.org]

The Stereospecific Synthesis of cis-Stilbene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis mechanisms for cis-stilbene (B147466) oxide, a key epoxide in organic synthesis and a valuable building block in medicinal chemistry. The document details the prevalent stereospecific epoxidation of cis-stilbene, explores alternative mechanistic pathways, and provides comprehensive experimental protocols and characterization data.

Core Synthesis Mechanism: Stereospecific Epoxidation

The most direct and widely employed method for synthesizing cis-stilbene oxide is the epoxidation of cis-stilbene. This reaction is renowned for its stereospecificity, where the geometry of the starting alkene dictates the stereochemistry of the resulting epoxide.[1] Thus, the epoxidation of cis-stilbene stereospecifically yields this compound.

The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted process, often referred to as the "Butterfly Mechanism," where all bond-forming and bond-breaking events occur in a single transition state.[2]

Key Features of the Concerted Mechanism:

-

Syn-addition: The oxygen atom is delivered to the same face of the alkene double bond, preserving the cis stereochemistry.[1]

-

Concerted Transition State: The alkene's π-bond acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Simultaneously, a proton is transferred, and the O-O bond cleaves. This avoids discrete intermediates that could allow for bond rotation and loss of stereochemistry.

A diagram illustrating the concerted "Butterfly Mechanism" for the m-CPBA epoxidation of cis-stilbene is presented below.

Caption: Concerted "Butterfly Mechanism" for cis-Stilbene Epoxidation.

Alternative & Competing Mechanisms

While the concerted pathway is dominant with peroxy acids, certain catalytic systems can lead to the formation of trans-stilbene (B89595) oxide from cis-stilbene, indicating a loss of stereospecificity. This typically occurs through stepwise mechanisms involving intermediates that permit rotation around the central carbon-carbon bond.

-

Radical Intermediates: Some metal-catalyzed epoxidations, for instance with manganese or gold nanoparticle catalysts, can proceed through radical intermediates.[3][4] The initial addition of an oxygen species can form a radical that has a finite lifetime, allowing for C-C bond rotation before the final ring closure to the epoxide.

-

Cationic Intermediates: Lewis acid catalysis or certain reaction conditions can promote pathways involving cationic intermediates, which can also undergo bond rotation, leading to a mixture of cis and trans epoxides.

These non-concerted pathways are particularly relevant in complex catalytic systems and highlight the importance of reagent and catalyst selection to ensure stereochemical purity.

The logical flow from cis-stilbene to both cis and trans epoxides via different mechanistic pathways is depicted below.

Caption: Competing Mechanistic Pathways for cis-Stilbene Epoxidation.

Quantitative Data Summary

The choice of oxidant and catalyst significantly impacts the yield and stereoselectivity of cis-stilbene epoxidation. The following table summarizes quantitative data from various reported methods.

| Oxidant/Catalyst System | Substrate | Product(s) | cis:trans Ratio | Conversion/Yield | Reference |

| MnIII(salen)Cl / PhIO | cis-Stilbene | cis & trans-Stilbene Oxide | 63:37 | 67% Conversion | [3] |

| MnIII(salen)Cl / O3, -78°C | cis-Stilbene | cis & trans-Stilbene Oxide | Dominantly cis | - | [3] |

| MnIII(salen)PF6 / O3, -78°C | cis-Stilbene | cis & trans-Stilbene Oxide | Dominantly cis | - | [3] |

| Aun(SR)m / TBHP | cis-Stilbene | cis & trans-Stilbene Oxide, Benzaldehyde | Varies with catalyst | ~15% Conversion | [4] |

| Photochemical / [Ru(bpy)3]2+ | cis-Stilbene | cis & trans-Stilbene Oxide | 19:2 | - | [5] |

Experimental Protocols

Epoxidation of cis-Stilbene using m-CPBA

This protocol is a standard laboratory procedure for the stereospecific synthesis of this compound.

Materials:

-

cis-Stilbene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for elution

Procedure:

-

Dissolve cis-stilbene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of cis-stilbene over 15-30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, meta-chlorobenzoic acid.

-

Filter the mixture to remove the precipitated acid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO3 solution (to remove acidic impurities), saturated Na2SO3 solution (to quench excess peroxide), and brine.[6][7]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.[6]

The general workflow for a typical epoxidation experiment is outlined below.

Caption: General Experimental Workflow for m-CPBA Epoxidation.

Epoxidation using Dimethyldioxirane (DMDO)

Dimethyldioxirane is a potent yet unstable oxidizing agent that can be prepared in situ or used as a solution in acetone (B3395972). It offers a neutral alternative to peroxy acid epoxidations.

Materials:

-

cis-Stilbene

-

Acetone

-

Water

-

Sodium bicarbonate (NaHCO3)

-

Oxone® (potassium peroxymonosulfate)

-

Anhydrous sodium sulfate (Na2SO4)

-

Dichloromethane (CH2Cl2)

Procedure for in situ generation and epoxidation:

-

In a flask, suspend cis-stilbene and sodium bicarbonate in a mixture of acetone and water.

-

Cool the mixture in an ice bath.

-

Add Oxone® in portions to the vigorously stirred mixture.

-

Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC or GC).

-

Perform a workup by adding water and extracting the product with an organic solvent like dichloromethane or ether.

-

Wash the combined organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

Product Characterization

Proper characterization of the synthesized this compound is crucial to confirm its identity and purity.

Physical Properties:

-

Appearance: White to off-white solid

-

Molecular Formula: C14H12O

-

Molecular Weight: 196.24 g/mol [1]

-

Melting Point: 38-40 °C

Spectroscopic Data:

The following table summarizes the key spectroscopic data for this compound.

| Technique | Data | Reference |

| 1H NMR (CDCl3) | δ 7.24 – 7.11 (m, 10H, Ar-H), 4.37 (s, 2H, epoxide C-H) | [8] |

| 13C NMR | Data available on spectral databases | [1] |

| IR Spectroscopy | Characteristic epoxide C-O stretches | [1] |

The singlet at 4.37 ppm in the 1H NMR spectrum is highly characteristic of the two equivalent protons on the epoxide ring in the cis isomer, contrasting with the corresponding signal for the trans isomer which appears at approximately 3.88 ppm.[8]

This guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for professionals in chemical research and development. The provided protocols and data facilitate the practical application of these synthetic methods.

References

- 1. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scientific & Academic Publishing: The article detailed information [article.sapub.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rtong.people.ust.hk [rtong.people.ust.hk]

- 7. Workup [chem.rochester.edu]

- 8. rsc.org [rsc.org]

A Technical Guide to the Synthesis and Characterization of cis-Stilbene Oxide

Abstract: This whitepaper provides a comprehensive technical overview of cis-stilbene (B147466) oxide, a significant epoxide in organic synthesis and toxicological studies. The document details the primary synthetic methodologies, focusing on the stereoselective epoxidation of cis-stilbene, and presents detailed experimental protocols. Quantitative physicochemical and spectroscopic data are systematically organized for reference. Furthermore, this guide explores the biological relevance of cis-stilbene oxide, particularly its metabolic pathway via epoxide hydrolase, and includes workflow and pathway diagrams generated using Graphviz to visually articulate key processes for researchers, scientists, and professionals in drug development.

Introduction

Stilbene (B7821643) and its derivatives are a class of organic compounds characterized by a 1,2-diphenylethylene core. They exist as two geometric isomers, cis (Z) and trans (E), whose distinct spatial arrangements lead to different physical, chemical, and biological properties.[1] Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening reactions. The synthesis of specific stereoisomers of epoxides, such as this compound, is crucial for applications in medicinal chemistry and materials science. For instance, the cis-stilbene structural moiety has been identified as a key feature for the selectivity of certain cyclooxygenase-2 (COX-2) inhibitors.[2] This guide focuses on the synthesis, characterization, and biological context of this compound.

Synthesis of this compound

The most direct and common method for synthesizing this compound is the stereoselective epoxidation of its corresponding alkene, cis-stilbene. The goal is to add an oxygen atom across the double bond while retaining the cis stereochemistry.

Stereoselective Epoxidation of cis-Stilbene

The epoxidation of cis-stilbene can be achieved using various oxidizing agents and catalytic systems. The choice of system is critical as it influences both the yield and the stereoselectivity of the reaction. A significant challenge is preventing the isomerization of the product to the more thermodynamically stable trans-stilbene (B89595) oxide.[3]

Catalytic systems involving manganese (Mn) and gold (Au) have been explored for this transformation:

-

Manganese Catalysts: Mn(salen) complexes are effective catalysts for the epoxidation of cis-stilbene.[3] The selectivity for the cis-epoxide over the trans-epoxide is highly dependent on the oxygen donor and the counterion of the catalyst.[3] Mechanistic studies suggest the reaction can proceed through a radical intermediate, which may allow for C-C bond rotation, leading to the formation of the trans-isomer.[3]

-

Gold Nanoparticles: Supported gold nanoparticles (AuNPs) can catalyze the epoxidation of cis-stilbene, yielding a mixture of cis- and trans-stilbene oxides.[4] The reaction mechanism is believed to involve the activation of the AuNP surface by oxygen-centered radicals.[4] Atomically precise gold nanoclusters have also been shown to catalyze this reaction with high selectivity for the trans-epoxide, highlighting the subtle electronic and steric factors that control the reaction outcome.[5]

A key aspect of these reactions is the competition between the direct formation of the cis-epoxide and a pathway involving a rotatable intermediate that leads to the trans-epoxide.

Alternative Synthetic Routes

While less common, this compound can also be synthesized from trans-stilbene through a stereospecific sequence involving multiple inversions of configuration. One such method involves the formation of a trans-3,4-diphenyl-1,2-dioxetane intermediate from trans-stilbene, which then reacts with triphenylphosphine (B44618) to yield this compound.[6]

Experimental Protocols

Precise identification of the starting material is paramount. The workflow below illustrates a logical process for confirming the isomer of the stilbene precursor before proceeding with synthesis.

Caption: Logical workflow for precursor isomer identification via ¹H NMR.

Protocol 1: Epoxidation of cis-Stilbene with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a representative method for the epoxidation of alkenes.

Materials:

-

cis-Stilbene

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for eluent

Procedure:

-

Dissolve cis-stilbene (1.0 equiv.) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2 equiv.) in DCM.

-

Add the m-CPBA solution dropwise to the stirred cis-stilbene solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

The general workflow for synthesis and subsequent characterization is outlined in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Epoxidation of stilbene using supported gold nanoparticles: cumyl peroxyl radical activation at the gold nanoparticle surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Scientific & Academic Publishing: The article detailed information [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR spectrum of cis-stilbene (B147466) oxide, a key intermediate in various chemical syntheses. The document details the spectral data, experimental protocols for its synthesis and NMR analysis, and a visualization of its structure-spectra correlations.

¹H NMR Spectral Data

The ¹H NMR spectrum of cis-stilbene oxide is characterized by two main regions: the aromatic region, showing a complex multiplet for the ten phenyl protons, and the upfield region, displaying a singlet for the two equivalent benzylic protons of the epoxide ring. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

A summary of the ¹H NMR spectral data for this compound in deuterated chloroform (B151607) (CDCl₃) is presented below.

| Protons | Chemical Shift (δ) | Multiplicity | Integration |

| Aromatic (C₆H₅) | 7.11 - 7.24 | Multiplet (m) | 10H |

| Oxirane (CH-CH) | 4.37 | Singlet (s) | 2H |

| [Source: The Royal Society of Chemistry[1]] |

The ten aromatic protons appear as a complex multiplet between δ 7.11 and 7.24 ppm. The two protons on the epoxide ring are chemically equivalent due to the cis configuration and therefore appear as a sharp singlet at δ 4.37 ppm[1]. This contrasts with the spectrum of trans-stilbene (B89595) oxide, where the corresponding protons are also a singlet but resonate at a different chemical shift (δ 3.88 ppm)[1].

Experimental Protocols

This protocol details the synthesis of this compound from cis-stilbene using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is stereospecific, meaning the cis configuration of the starting alkene is retained in the epoxide product.

Materials:

-

cis-Stilbene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-stilbene (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of stilbene). Cool the solution in an ice bath.

-

Addition of m-CPBA: To the cooled and stirring solution, add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. The reaction is typically complete within a few hours.

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce the excess peroxyacid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

-

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% (v/v) TMS

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vial

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of purified this compound into a small vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the solid completely.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 400 MHz).

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Visualization of Structure and ¹H NMR Correlation

The following diagram illustrates the molecular structure of this compound and highlights the protons responsible for the characteristic signals in its ¹H NMR spectrum.

References

In-Depth Technical Guide: 13C NMR Analysis of cis-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of cis-stilbene (B147466) oxide. It includes quantitative data, detailed experimental protocols, and logical diagrams to facilitate a thorough understanding of the characterization of this epoxide.

Introduction

Cis-stilbene oxide, also known as (2R,3S)-2,3-diphenyloxirane, is a key epoxide in various chemical syntheses and metabolic studies. Its stereochemistry plays a crucial role in its reactivity and biological activity. 13C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of this compound, providing precise information about the chemical environment of each carbon atom in the molecule.

13C NMR Data Presentation

The following table summarizes the quantitative 13C NMR chemical shift data for this compound. For comparative purposes, data for the related compounds, cis-stilbene and trans-stilbene (B89595) oxide, are also included.

| Carbon Atom | This compound | cis-Stilbene | trans-Stilbene Oxide |

| Oxirane (Cα, Cα') | 61.0 ppm | - | 62.9 ppm |

| Ipsophenyl (C1, C1') | 135.5 ppm | 137.4 ppm | 137.5 ppm |

| Orthophenyl (C2, C2') | 128.4 ppm | 129.3 ppm | 128.3 ppm |

| Metaphenyl (C3, C3') | 128.2 ppm | 128.3 ppm | 128.6 ppm |

| Paraphenyl (C4, C4') | 125.7 ppm | 126.9 ppm | 125.4 ppm |

| Olefinic (=CH) | - | 130.1 ppm | - |

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Experimental Protocols

The acquisition of high-quality 13C NMR data is fundamental for accurate structural analysis. The following section details a typical experimental protocol for the 13C NMR analysis of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 20-50 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds and its deuterium (B1214612) signal is used for field-frequency locking by the NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments can also reference the spectrum to the residual solvent peak (for CDCl3, the central peak of the triplet is at 77.16 ppm).

-

Filtration and Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are typical for a 13C NMR experiment on a modern NMR spectrometer (e.g., Bruker Avance series at 400 or 500 MHz for the ¹H frequency):

-

Spectrometer: Bruker AV400 or AMX400 Spectrometer.[1]

-

Frequency: The 13C resonance frequency would be approximately 100.6 MHz or 125.7 MHz, respectively.

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is commonly used. This involves a 30° pulse angle to allow for faster repetition times.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei between scans. For quantitative analysis, a longer delay (5-10 times the longest T1 relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to ¹H NMR. Typically, this can range from a few hundred to several thousand scans, depending on the sample concentration.

-

Temperature: The experiment is usually conducted at room temperature (approximately 298 K).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

-

Peak Picking and Integration: The chemical shifts of the individual peaks are determined. While integration of 13C NMR spectra is generally not as accurate as in ¹H NMR without specific experimental setups, it can provide an estimate of the relative number of carbon atoms.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key relationships in the 13C NMR analysis of this compound.

Caption: Experimental workflow for 13C NMR analysis.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of cis-Stilbene Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of cis-stilbene (B147466) oxide, a key analytical technique for the structural elucidation and characterization of this epoxide. Below, you will find detailed experimental protocols, a thorough analysis of its vibrational spectra, and a summary of its characteristic absorption bands.

Introduction to the Infrared Spectroscopy of Epoxides

Infrared spectroscopy is a powerful, non-destructive analytical method that measures the absorption of infrared radiation by a molecule. This absorption corresponds to the excitation of specific vibrational modes within the molecule. For epoxides like cis-stilbene oxide, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the three-membered oxirane ring, in addition to the vibrations associated with its phenyl substituents.

The key vibrational modes for the epoxide ring include:

-

Symmetric Ring Breathing: An in-phase stretching and contracting of all three bonds in the epoxide ring.

-

Asymmetric C-O-C Stretching: An out-of-phase stretching of the two carbon-oxygen bonds.

-

Symmetric C-O-C Stretching: An in-phase stretching of the two carbon-oxygen bonds.

These vibrations give rise to a series of characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.

Experimental Protocols

The successful acquisition of an IR spectrum of this compound relies on proper sample preparation and instrument configuration. As this compound is a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This technique is ideal for analyzing solid samples with minimal preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

A logical workflow for this experimental protocol is depicted in the following diagram.

Infrared Spectrum of this compound: Data and Interpretation

The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of the epoxide ring and the two phenyl groups. The following table summarizes the key absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~3030 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | C-H Stretch (Epoxide Ring) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1495 | Strong | Aromatic C=C Stretch |

| ~1450 | Strong | Aromatic C=C Stretch / CH₂ Scissoring |

| ~1280 | Medium | Epoxide Ring Breathing (Symmetric) |

| ~910 | Strong | Epoxide Ring Asymmetric C-O-C Stretch |

| ~840 | Strong | Epoxide Ring Symmetric C-O-C Stretch |

| ~760 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

| ~700 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Interpretation of Key Regions:

-

> 3000 cm⁻¹: The medium intensity bands around 3060 and 3030 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. The weaker band around 2920 cm⁻¹ can be attributed to the C-H stretching of the epoxide ring protons.

-

1600-1450 cm⁻¹: The strong absorptions in this region are due to the carbon-carbon double bond stretching vibrations within the phenyl rings.

-

1300-800 cm⁻¹: This region is of particular diagnostic importance for this compound. The band around 1280 cm⁻¹ is assigned to the symmetric "breathing" mode of the epoxide ring. The strong absorptions at approximately 910 cm⁻¹ and 840 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the epoxide ring, respectively. The high intensity of these latter two bands is a hallmark of the epoxide functional group.

-

< 800 cm⁻¹: The strong bands in this "fingerprint" region, particularly around 760 and 700 cm⁻¹, are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) rings.

The relationship between the molecular structure of this compound and its primary IR absorption bands is visualized below.

Conclusion

The infrared spectrum of this compound provides a distinct fingerprint that allows for its unambiguous identification. The combination of characteristic epoxide ring vibrations and the absorptions from the phenyl groups offers a wealth of structural information. This technical guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the accurate analysis and characterization of this important molecule.

Mass Spectrometry of cis-Stilbene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of cis-stilbene (B147466) oxide. It covers the core principles of its fragmentation behavior under electron ionization, detailed experimental protocols for its analysis, and quantitative data to support researchers in their analytical endeavors.

Introduction to the Mass Spectrometry of cis-Stilbene Oxide

This compound (C₁₄H₁₂O), a diphenyl oxirane, is a molecule of interest in various fields, including organic synthesis, metabolism studies, and as a potential building block in drug development. Mass spectrometry is a pivotal technique for the identification and quantification of this compound. When subjected to electron ionization (EI), this compound undergoes characteristic fragmentation, yielding a reproducible mass spectrum that can be used for its unambiguous identification. The molecular weight of this compound is 196.24 g/mol .

It is important to note that cis- and trans- isomers of stilbene (B7821643) derivatives often exhibit nearly identical mass spectra under electron ionization conditions due to the high energy of the ionization process which can lead to the loss of stereochemical information. Therefore, the mass spectral data for trans-stilbene (B89595) oxide can serve as a reliable reference for the fragmentation pattern of this compound.

Electron Ionization Mass Spectrum and Fragmentation Pattern

Under standard 70 eV electron ionization, this compound produces a characteristic fragmentation pattern. The key fragments and their relative intensities are summarized in the table below, based on data available for the closely related trans-stilbene oxide.[1]

Quantitative Mass Spectral Data

| m/z | Proposed Fragment Ion | Structure | Relative Intensity (%) |

| 196 | [M]⁺˙ (Molecular Ion) | C₁₄H₁₂O⁺˙ | 20.0 |

| 167 | [M - CHO]⁺ | C₁₃H₁₁⁺ | 100.0 |

| 165 | [C₁₃H₉]⁺ | C₁₃H₉⁺ | 30.4 |

| 105 | [C₇H₅O]⁺ | C₇H₅O⁺ | 24.9 |

| 90 | [C₇H₆]⁺˙ | C₇H₆⁺˙ | 16.1 |

| 89 | [C₇H₅]⁺ | C₇H₅⁺ | 14.8 |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | 13.9 |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 196). The major fragmentation pathways involve the cleavage of the oxirane ring and subsequent rearrangements, leading to the formation of stable carbocations and radical species.

A key fragmentation step is the loss of a formyl radical (CHO) to produce the highly stable fluorenyl cation at m/z 167, which is typically the base peak. Another significant pathway involves the formation of the benzoyl cation at m/z 105.

References

Quantum Chemical Calculations for cis-Stilbene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of cis-stilbene (B147466) oxide. Due to the limited availability of direct computational studies on cis-stilbene oxide, this guide leverages established theoretical methodologies applied to the analogous and structurally related molecule, styrene (B11656) oxide, to propose a robust computational approach. Furthermore, it presents a compilation of experimental data for this compound, including spectroscopic and physical properties, to serve as a benchmark for future theoretical investigations. Detailed experimental protocols for the stereospecific synthesis and characterization of this compound are also provided to facilitate further research and validation of computational models. This document aims to be a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development by outlining a clear pathway for the theoretical investigation of this compound and similar epoxide compounds.

Introduction

This compound, a diphenyl-substituted oxirane, is a molecule of significant interest in organic chemistry and drug development due to its role as a metabolite and its potential as a chiral building block in asymmetric synthesis. The stereochemistry of the epoxide ring and the conformation of the phenyl groups are critical determinants of its reactivity and biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to understanding the intricate details of its molecular structure, vibrational modes, and electronic properties. These theoretical insights are invaluable for predicting the molecule's behavior in different chemical environments and for designing novel derivatives with desired therapeutic properties.

This guide will detail the pertinent quantum chemical methods, present available experimental data for validation, and provide standardized protocols for its synthesis and characterization.

Computational Methodology

A typical computational workflow for investigating this compound would involve the following steps:

2.1. Geometry Optimization

The initial step is to obtain the minimum energy structure of this compound. The B3LYP functional with a Pople-style basis set, such as 6-31G(d), is a common and effective choice for geometry optimizations of organic molecules.[4] The optimization process should be performed without any symmetry constraints to allow for the natural puckering of the oxirane ring and rotation of the phenyl groups.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation at the same level of theory is crucial. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often systematically overestimated and may require scaling for better agreement with experimental data.[5]

2.3. Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites.

-

Dipole Moment: The calculated dipole moment provides insight into the molecule's polarity.

Tabulated Data

To facilitate a comparison between theoretical and experimental findings, the following tables summarize the known experimental data for this compound and the proposed computational parameters based on studies of analogous molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂O | [6] |

| Molecular Weight | 196.24 g/mol | [6] |

| Physical State | Solid | [6] |

| Melting Point | 38-40 °C | [7] |

| IUPAC Name | (2R,3S)-2,3-diphenyloxirane | [6] |

Table 2: Proposed Computational Parameters for this compound Calculations

| Parameter | Recommended Value/Method | Rationale/Reference(s) |

| Method | Density Functional Theory (DFT) | Good accuracy for organic molecules.[1][2][3] |

| Functional | B3LYP | Widely used and validated for similar systems.[4] |

| Basis Set | 6-31G(d) or larger | Provides a good balance of accuracy and cost.[4] |

| Solvent Model | PCM (Polarizable Continuum Model) | To simulate solution-phase properties if needed. |

Table 3: Experimental Spectroscopic Data for this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectra available in databases. | [6][8] |

| ¹³C NMR | Spectra available in databases. | [6][9] |

| FTIR | Spectra available in databases. | [6] |

| Mass Spec | GC-MS data available in databases. | [6] |

Experimental Protocols

4.1. Stereospecific Synthesis of this compound from cis-Stilbene

A reliable method for the stereospecific epoxidation of cis-stilbene involves the use of a ruthenium catalyst with molecular oxygen. The following is a generalized protocol based on the literature.

Procedure:

-

Dissolve cis-stilbene (1 mmol) in dichloromethane (B109758) (4 ml).

-

To this solution, add the Ruthenium(II) complex (2.5 mol%), sodium bicarbonate (1.5 equiv.), and isobutyraldehyde (B47883) (1.5 equiv.).

-

Stir the mixture under an oxygen atmosphere at 25 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite and silica (B1680970) gel.

-

The crude product can be further purified by column chromatography on silica gel.

4.2. Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired and compared with data from spectral databases.[6][8][9]

-

Infrared Spectroscopy: The FTIR spectrum should be recorded to identify characteristic functional group absorptions.

-

Mass Spectrometry: The molecular weight and fragmentation pattern can be confirmed by mass spectrometry.[6]

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value (38-40 °C).[7]

Conclusion

This technical guide has outlined a comprehensive approach for the computational and experimental investigation of this compound. While a dedicated computational study on this molecule is yet to be published, the methodologies successfully applied to styrene oxide provide a clear and reliable roadmap for future theoretical work. The provided experimental data and synthesis protocols offer the necessary tools for researchers to produce and characterize this compound, enabling a synergistic approach where experimental findings can validate and refine computational models. Such integrated studies are paramount for advancing our understanding of the structure-activity relationships of this important class of molecules and for guiding the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H12O | CID 98511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound(1689-71-0) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Thermochemistry of Stilbene Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemistry of cis- and trans-stilbene (B89595) oxides, crucial intermediates in organic synthesis and compounds of interest in drug development. Due to a notable lack of experimentally determined thermochemical data in the public domain, this guide synthesizes available information on related compounds, outlines detailed experimental protocols for acquiring such data, and presents a logical framework for understanding the thermal behavior of these molecules. This includes methods for synthesis and purification, advanced calorimetric techniques, and computational approaches for estimating key thermochemical parameters. Furthermore, this guide illustrates the thermal decomposition pathways of stilbene (B7821643) oxides and their potential involvement in biological signaling pathways, providing a foundational resource for researchers in the field.

Introduction

Stilbene oxides, existing as cis and trans diastereomers, are aromatic epoxides that serve as versatile building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals. Their reactivity is largely governed by the strained three-membered epoxide ring, making the study of their thermochemistry essential for understanding their stability, reaction energetics, and potential metabolic pathways. The thermochemical properties of interest include the standard enthalpy of formation (ΔHf°), which indicates the intrinsic stability of the molecule, and the bond dissociation energies (BDEs) of the C-C and C-O bonds within the epoxide ring, which are critical for predicting reaction mechanisms and thermal decomposition products.

Despite their importance, a thorough review of the scientific literature reveals a significant gap in the experimental thermochemical data for stilbene oxides. This guide aims to address this gap by:

-

Presenting the known physical and chemical properties of stilbene oxides.

-

Detailing established experimental protocols for the synthesis and purification of stilbene oxides, a prerequisite for accurate thermochemical measurements.

-

Providing comprehensive methodologies for key experimental techniques, such as bomb calorimetry and differential scanning calorimetry, that can be employed to determine the heats of combustion and other thermal properties of stilbene oxides.

-